molecular formula C12H18ClN3O4S B2936394 [1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine CAS No. 1586028-93-4

[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine

Cat. No. B2936394
CAS RN: 1586028-93-4
M. Wt: 335.8
InChI Key: HPVIHLDATJNGBU-UHFFFAOYSA-N
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Description

“[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI Code or its linear formula. Unfortunately, the specific InChI Code or linear formula for “[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine” is not available in the sources I have .


Chemical Reactions Analysis

The chemical reactions involving “[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine” are not specified in the sources I have .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its melting point, molecular weight, and other factors. Unfortunately, the specific physical and chemical properties for “[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine” are not available in the sources I have .

Mechanism of Action

The mechanism of action for “[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine” is not specified in the sources I have .

Safety and Hazards

The safety and hazards associated with “[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine” are not specified in the sources I have .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of compounds like “[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine” could be a potential area of interest in future research.

properties

IUPAC Name

[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c13-8-10-2-1-7-14(9-10)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6,10H,1-2,7-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQORBOXSVCPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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